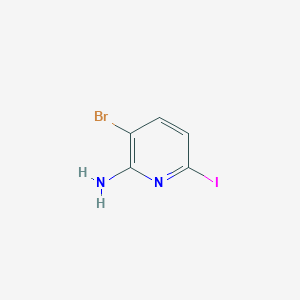
3-Bromo-6-iodopyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-iodopyridin-2-amine is an organic compound with the molecular formula C5H4BrIN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-iodopyridin-2-amine typically involves halogenation reactions. One common method is the bromination of 2-aminopyridine followed by iodination. The reaction conditions often involve the use of bromine and iodine in the presence of suitable catalysts and solvents. For example, the bromination can be carried out using bromine in acetic acid, followed by iodination using iodine and potassium iodide in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-iodopyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are typical.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives that can be further utilized in synthetic chemistry and pharmaceutical research.
Aplicaciones Científicas De Investigación
3-Bromo-6-iodopyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways and processes.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-iodopyridin-2-amine in biological systems involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-iodopyridin-3-amine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-Bromo-5-iodopyridin-3-amine:
3-Amino-2-bromopyridine: Lacks the iodine substituent, making it less versatile in certain synthetic applications.
Uniqueness
3-Bromo-6-iodopyridin-2-amine is unique due to its dual halogenation, which provides a versatile platform for further functionalization. This dual halogenation allows for selective reactions at either the bromine or iodine site, making it a valuable intermediate in complex organic synthesis.
Propiedades
Fórmula molecular |
C5H4BrIN2 |
|---|---|
Peso molecular |
298.91 g/mol |
Nombre IUPAC |
3-bromo-6-iodopyridin-2-amine |
InChI |
InChI=1S/C5H4BrIN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) |
Clave InChI |
KCAGEGBDVBPUHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



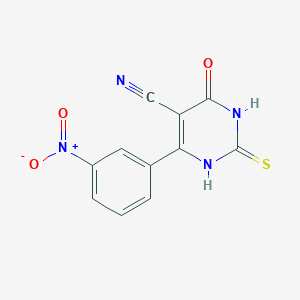


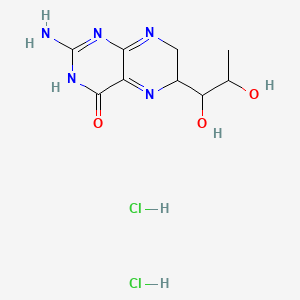


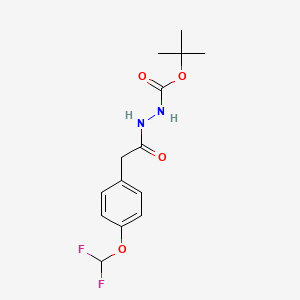
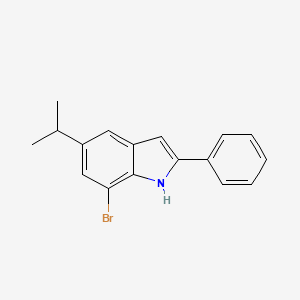

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

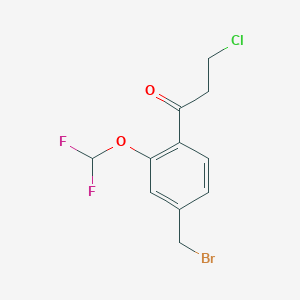
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
